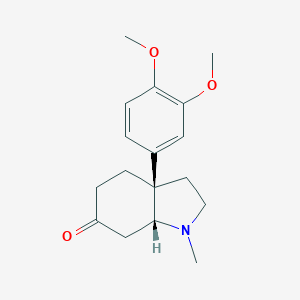

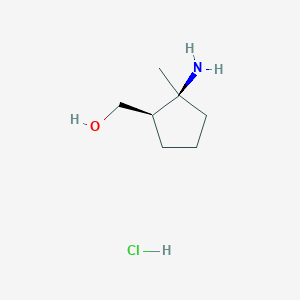

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride and related compounds often involves multi-step procedures starting from readily available materials. For instance, a notable approach for synthesizing carbocyclic amino alcohols, which are key intermediates for carbocyclic nucleosides, starts with cyclopentadiene. This process involves a hetero Diels-Alder reaction and an aza-Claisen rearrangement, yielding the desired products with a significant overall yield (Gwang-il An & H. Rhee, 2002).

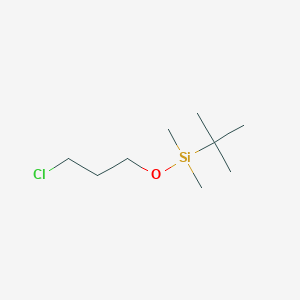

Molecular Structure Analysis

The molecular structure of compounds similar to cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride often features complex arrangements due to the presence of multiple functional groups and stereocenters. These structures can be elucidated using advanced techniques like X-ray crystallography, providing insights into the compound's stereochemistry and spatial configuration.

Chemical Reactions and Properties

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride can participate in various chemical reactions, including alcoholysis, cyclization, and solvolysis, depending on the functional groups present and the reaction conditions. For example, alcoholysis reactions involving alpha-chloro-gamma-((trimethylsilyl)oxy)ketimines have been reported to proceed in a remarkably stereospecific manner, leading to the synthesis of cis-2-alkoxy-3-aminooxolanes (N. De Kimpe*, W. Aelterman, Koen De Geyter, & J. Declercq, 1997).

科学的研究の応用

Phytochemistry and Biological Activity

Research on Cissus incisa, which shares a similar interest in the chemical analysis and biological activity of compounds, identified various metabolites with antimicrobial and anticancer activities. This suggests a potential interest in exploring similar compounds like "cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride" for their phytochemical properties and biological activities (Deyani Nocedo-Mena et al., 2021).

Methanol Synthesis and Decomposition

Studies on methanol synthesis and decomposition processes, including thermal energy transport systems, highlight the importance of methanol and its derivatives in energy conservation and environmental protection (Qiusheng Liu et al., 2002). This area of research could be relevant for exploring applications of "cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride" in energy and environmental sciences.

Methanol as a Chemical Marker in Transformer Insulating Oil

The use of methanol as a marker for assessing the condition of solid insulation in power transformers indicates the utility of methanol derivatives in electrical engineering and diagnostics. This application demonstrates the potential for "cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride" in similar diagnostic applications (J. Jalbert et al., 2019).

Photocatalytic Reduction Performance

Research focusing on the photocatalytic conversion of CO2 into value-added hydrocarbon fuels, with methanol as a target product, underscores the significance of methanol derivatives in sustainable energy solutions (Abul Lais et al., 2018). This suggests a potential area for applying "cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride" in photocatalytic processes and green chemistry.

Safety And Hazards

This compound has been classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements for this compound include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .

特性

IUPAC Name |

[(1R,2S)-2-amino-2-methylcyclopentyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(8)4-2-3-6(7)5-9;/h6,9H,2-5,8H2,1H3;1H/t6-,7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMYBIXBGLYRKZ-LEUCUCNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@H]1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B35881.png)